6-Chloroimidazo[1,2-b]pyridazine hydrochloride
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Description
6-Chloroimidazo[1,2-b]pyridazine hydrochloride, also known as 6-CIHP, is an organic compound of the imidazo[1,2-b]pyridazine class. It is a colorless crystalline solid that is soluble in water and polar organic solvents. 6-CIHP is a versatile compound that is used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and materials science. It is a useful reagent for the synthesis of heterocyclic compounds, and it has been used in a variety of scientific research applications. In
Scientific Research Applications
1. Synthesis and Chemical Modification
6-Chloroimidazo[1,2-b]pyridazine has been utilized in various chemical syntheses and modifications. Akkaoui et al. (2010) demonstrated its application in the direct intermolecular C-H arylation, particularly in the 3-position of 6-chloroimidazo[1,2-b]-pyridazine. This method facilitated the synthesis of various substituted imidazo[1,2-b]pyridazines under microwave-assisted, one-pot, two-step Suzuki cross-coupling/ palladium-catalyzed arylation processes, highlighting its adaptability in synthesizing complex chemical structures [Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010].
2. Interaction with Central and Mitochondrial Benzodiazepine Receptors
Barlin et al. (1997) explored the interaction of certain 6-chloroimidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. They discovered that these derivatives were more selective for mitochondrial receptors, indicating their potential for targeting specific pathways in neurological research [Barlin, Davies, & Harrison, 1997].
3. Kinase Inhibition and VEGFR-2
Kazuhisa et al. (2013) employed 6-chloroimidazo[1,2-b]pyridazine in the synthesis of kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor (VEGFR) 2. This synthesis involved an SNAr reaction and highlighted the compound's utility in the development of selective kinase inhibitors, a critical area in cancer and angiogenesis research [Kazuhisa, Sawai, Fukuda, Nagata, & Ikemoto, 2013].
4. Photoelectron Spectroscopy and Molecular Studies
Kovač et al. (1980) conducted a study involving photoelectron spectroscopy of various heterocycles, including 6-chloroimidazo[1,2-b]pyridazine. This research provided insights into the electronic structure and interactions within these compounds, offering valuable information for further chemical and physical analysis [Kovač, Klasinc, Stanovnik, & Tišler, 1980].
5. Antiviral Research
Galtier et al. (2003) investigated the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives for their potential antiviral activities. They discovered that certain derivatives were potent inhibitors of human cytomegalovirus and varicella-zoster virus replication, indicating the compound's relevance in antiviral drug development [Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003].
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQWSFYUQCQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657078 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazine hydrochloride | |
CAS RN |
13493-79-3 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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